REACTION_SMILES
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[Br:1][c:2]1[c:3]([O:4][C:5]([C:6](=[O:7])[O:8][CH2:9][CH3:10])([CH3:11])[CH3:12])[cH:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]1.[ClH:22].[Na+:21].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH-:20]>>[Br:1][c:2]1[c:3]([O:4][C:5]([C:6](=[O:7])[OH:8])([CH3:11])[CH3:12])[cH:13][c:14]([N+:17](=[O:18])[O-:19])[cH:15][cH:16]1
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Name
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CCOC(=O)C(C)(C)Oc1cc([N+](=O)[O-])ccc1Br
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)Oc1cc([N+](=O)[O-])ccc1Br
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[OH-]
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Name
|
|
Type
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product
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Smiles
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CC(C)(Oc1cc([N+](=O)[O-])ccc1Br)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |